molecular formula C19H12 B12810683 Benzo(ghi)fluoranthene, methyl- CAS No. 1206795-73-4

Benzo(ghi)fluoranthene, methyl-

Cat. No.: B12810683
CAS No.: 1206795-73-4
M. Wt: 240.3 g/mol
InChI Key: LQZKZMSMZPSNLW-UHFFFAOYSA-N
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Description

Molecular Architecture and Isomeric Variations

Core Structure and Substitution Patterns

Benzo(ghi)fluoranthene, methyl- (C₁₉H₁₂) derives from the parent compound benzo[ghi]fluoranthene (C₁₈H₁₀), which consists of five fused benzene rings arranged in a non-linear, angular configuration. The addition of a methyl group introduces steric and electronic perturbations, altering the compound’s physicochemical behavior. The methyl substituent typically occupies positions on the peripheral rings, with the 5-methyl isomer being the most documented variant.

The fused ring system creates a planar geometry with bond lengths ranging from 1.36 Å to 1.43 Å, as inferred from X-ray crystallographic data of analogous PAHs. Substitution at the 5-position minimizes steric hindrance, as the methyl group projects outward from the aromatic plane, avoiding clashes with adjacent hydrogen atoms. Isomeric variations, such as 4-methyl or 6-methyl derivatives, remain less characterized due to synthetic challenges in isolating specific regioisomers.

Table 1: Structural Parameters of Benzo(ghi)fluoranthene, methyl-
Property Value Source
Molecular Formula C₁₉H₁₂
Molecular Weight 240.3 g/mol
Predicted Bond Lengths 1.36–1.43 Å (C–C aromatic)
Common Isomer 5-methyl

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1206795-73-4

Molecular Formula

C19H12

Molecular Weight

240.3 g/mol

IUPAC Name

4-methylpentacyclo[8.8.0.02,7.03,17.013,18]octadeca-1(10),2(7),3,5,8,11,13(18),14,16-nonaene

InChI

InChI=1S/C19H12/c1-11-5-6-13-9-10-14-8-7-12-3-2-4-15-16(11)18(13)19(14)17(12)15/h2-10H,1H3

InChI Key

LQZKZMSMZPSNLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)C=C1

Origin of Product

United States

Preparation Methods

Preparation Methods

Synthesis from Methyl Fluorene-9-Carboxylate

A notable and well-documented synthetic route to benzo[ghi]fluoranthene derivatives, including methyl-substituted analogs, starts from methyl fluorene-9-carboxylate. This method involves:

  • Initial formation of the fluorene core with a methyl ester functional group.
  • Subsequent cyclization and aromatization steps to build the benzo[ghi]fluoranthene skeleton.
  • The methyl group is introduced as part of the starting material, ensuring regioselective placement on the final polycyclic structure.

This route was reported in a 1969 study published by the Royal Society of Chemistry, which detailed the synthesis and structural characterization of intermediates leading to benzo[ghi]fluoranthene.

Gold(I)-Catalyzed Bis-Cyclization of Allenynes

A more recent and advanced method involves gold(I)-catalyzed bis-cyclization of aryl-substituted allenynes, which enables the construction of highly fused polycyclic aromatic hydrocarbons including methylated benzo[ghi]fluoranthene derivatives. The key steps include:

  • A three-step sequence of reduction, dehydration, and oxidation.
  • Intramolecular Friedel–Crafts acylation to form pentacyclic ketone intermediates.
  • Final oxidation steps to yield 5-methylbenzo[ghi]fluoranthene with high overall yields (up to 78% in three steps).

This method allows for selective formation of methylated benzo[ghi]fluoranthene derivatives and offers potential for further functionalization at the methyl group for complex molecule synthesis such as corannulene derivatives.

Reaction Scheme Summary (from Reference):
Step Reagents/Conditions Product/Outcome Yield (%)
1 NaBH4 reduction in EtOH Alcohol intermediate -
2 Acid-mediated dehydration (p-TsOH, reflux) Alkene intermediate -
3 Oxidation with DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) 5-Methylbenzo[ghi]fluoranthene (final product) 78

Intramolecular Friedel–Crafts Acylation

This step is critical in the cyclization process to form the fused ring system characteristic of benzo[ghi]fluoranthene. The process involves:

  • Conversion of methyl ester intermediates to carboxylic acids.
  • Treatment with trifluoromethanesulfonic acid (TfOH) to induce intramolecular acylation.
  • Formation of pentacyclic ketones as key intermediates.

This method is integrated into the gold-catalyzed bis-cyclization approach and is essential for constructing the benzo[ghi]fluoranthene core with methyl substitution.

Comparative Data on Yields and Selectivity

Method Key Intermediate Final Product Yield (%) Selectivity Notes Reference
Methyl fluorene-9-carboxylate route Various cyclized intermediates Moderate (not specified) Structural intermediates characterized
Gold(I)-catalyzed bis-cyclization Pentacyclic ketones Up to 78% (3 steps) High regioselectivity for 5-methyl derivative

Research Findings and Notes

  • The gold(I)-catalyzed method provides a versatile and efficient synthetic route with good yields and regioselectivity, making it suitable for producing methylated benzo[ghi]fluoranthene derivatives for further chemical elaboration.
  • The methyl group introduced in these syntheses is strategically positioned to allow subsequent functionalization, which is valuable for synthesizing more complex polycyclic aromatic hydrocarbons.
  • Earlier methods, such as those starting from methyl fluorene-9-carboxylate, laid the groundwork for understanding the structural intermediates and reaction pathways but generally offered lower yields and less control over substitution patterns.
  • The intramolecular Friedel–Crafts acylation step is a pivotal transformation in these syntheses, enabling the formation of the fused ring system characteristic of benzo[ghi]fluoranthene.

Summary Table of Preparation Methods

Preparation Method Starting Material(s) Key Steps Advantages Limitations
Methyl fluorene-9-carboxylate route Methyl fluorene-9-carboxylate Cyclization, aromatization Established route, structural insights Moderate yields, multi-step
Gold(I)-catalyzed bis-cyclization Aryl-substituted allenynes Reduction, dehydration, oxidation, Friedel–Crafts acylation High yield, regioselective methylation Requires gold catalyst, complex setup

Chemical Reactions Analysis

Types of Reactions

Benzo(ghi)fluoranthene, methyl- can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often resulting in the formation of quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Common substitution reactions include halogenation and nitration, where hydrogen atoms are replaced by halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using chlorine or bromine, while nitration typically involves the use of nitric acid.

Major Products

The major products formed from these reactions can vary widely. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in halogenated or nitrated derivatives.

Scientific Research Applications

Benzo(ghi)fluoranthene, methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which benzo(ghi)fluoranthene, methyl- exerts its effects is complex and involves multiple pathways. In biological systems, it can interact with DNA, leading to mutations and potentially carcinogenic effects. The compound can also generate reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components .

Comparison with Similar Compounds

Key Physical Properties :

  • Melting point: 424.4 K (151.3°C)
  • Enthalpy of fusion (ΔHfus): 11.8 kJ/mol
  • Gas-phase heat capacity (Cp,gas): 184.7 J/mol·K at 298 K .

Benzo[ghi]fluoranthene is primarily a byproduct of incomplete combustion of fossil fuels and biomass, commonly detected in urban air, soil, and industrial emissions . Its environmental presence is significant, though typically at lower concentrations compared to high-molecular-weight PAHs like benzo[a]pyrene .

Comparison with Structurally Similar PAHs

Molecular Structure and Physicochemical Properties

The table below compares benzo[ghi]fluoranthene with four structurally related PAHs:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (K) logP Key Structural Feature
Benzo[ghi]fluoranthene C₁₈H₁₀ 226.27 424.4 ~6.2 Five fused rings with angular arrangement
Benzo[b]fluoranthene C₂₀H₁₂ 252.31 433–435 ~6.8 Six fused rings with a bay region
Benzo[k]fluoranthene C₂₀H₁₂ 252.31 438 ~6.5 Six fused rings; lacks bay region
Benzo[a]pyrene C₂₀H₁₂ 252.31 448 ~6.1 Five fused rings with bay and fjord regions
Benzo[ghi]perylene C₂₂H₁₂ 276.33 456 ~7.0 Six fused rings in a planar configuration

Notes:

  • Benzo[ghi]fluoranthene has a lower molecular weight and simpler structure than benzo-substituted fluoranthenes with six rings.

Environmental Occurrence and Analytical Behavior

Retention Indices in Gas Chromatography (GC) :

Compound Kovats' RI (Non-polar column) Lee's RI (Mid-polar column)
Benzo[ghi]fluoranthene 1,320 1,450
Benzo[b]fluoranthene 1,480 1,620
Benzo[k]fluoranthene 1,490 1,630

Environmental Detection :

  • In soil samples from industrial regions, benzo[ghi]fluoranthene concentrations are typically <1 mg/kg , whereas benzo[a]pyrene often exceeds 1 mg/kg .
  • Co-elution challenges: Benzo[ghi]fluoranthene partially overlaps with benzo[c]phenanthrene in GC analysis, requiring MS detectors for resolution .

Toxicity and Regulatory Status

Compound IARC Carcinogenicity Class Photomutagenicity Key Toxicological Data
Benzo[ghi]fluoranthene Group 3 (Not classifiable) Not studied Mutagenic in Salmonella assays with metabolic activation
Benzo[b]fluoranthene Group 2B (Probable carcinogen) Negative S9-activated mutagen; linked to lung tumors in rodents
Benzo[a]pyrene Group 1 (Carcinogenic) Negative DNA adduct formation; multi-organ carcinogenicity

Critical Observations :

  • Benzo[ghi]fluoranthene exhibits weaker genotoxicity than its methylated or bay-region-containing analogs.

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